molecular formula C21H25N7O B2841661 1-(2-Ethylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea CAS No. 1428356-27-7

1-(2-Ethylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea

Katalognummer: B2841661
CAS-Nummer: 1428356-27-7
Molekulargewicht: 391.479
InChI-Schlüssel: FACGAZHOCYCIJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(2-Ethylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea is a high-purity synthetic compound intended for research applications. This small molecule features a urea core linked to pyrimidine and pyridine rings, a structural motif often associated with kinase inhibition and modulation of various cellular signaling pathways. Its specific mechanism of action and primary molecular targets are areas of active investigation. Researchers can utilize this compound as a key reagent in biochemical assays, high-throughput screening, and target validation studies, particularly in the fields of oncology, neurodegenerative diseases, and signal transduction research. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

1-(2-ethylphenyl)-3-[2-[[6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c1-3-16-6-4-5-7-17(16)27-21(29)24-11-10-23-18-13-20(26-14-25-18)28-19-12-15(2)8-9-22-19/h4-9,12-14H,3,10-11H2,1-2H3,(H2,24,27,29)(H2,22,23,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACGAZHOCYCIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCCNC2=CC(=NC=N2)NC3=NC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Retrosynthetic Analysis and Key Fragments

The target molecule can be dissected into three primary fragments (Figure 1):

  • 2-Ethylphenyl urea moiety : Introduced via urea bond formation between 2-ethylaniline and a carbamate or isocyanate intermediate.
  • Ethylenediamine linker : Connects the urea core to the pyrimidine ring, typically synthesized through alkylation or reductive amination.
  • 6-((4-Methylpyridin-2-yl)amino)pyrimidin-4-amine : Constructed via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

Synthetic routes prioritize modular assembly to accommodate structural complexity and regioselectivity.

Synthesis of the 2-Ethylphenyl Urea Fragment

Urea Bond Formation

The urea core is synthesized by reacting 2-ethylaniline (A ) with a carbonyl source. Two primary methods are employed:

Method 1: Phosgene-Free Carbamate Activation
  • Reagents : Triphosgene (bis(trichloromethyl) carbonate) and triethylamine in anhydrous dichloromethane.
  • Procedure :
    • A (1.0 equiv) is treated with triphosgene (0.33 equiv) at 0°C to generate the intermediate isocyanate.
    • After 2 hours, the solution is warmed to room temperature and stirred for 12 hours.
  • Yield : 78–85% (isolated as a white solid).
Method 2: Carbodiimide-Mediated Coupling
  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF.
  • Procedure :
    • A (1.0 equiv) is reacted with CDI (1.2 equiv) to form the imidazolide.
    • The intermediate is coupled with ethylenediamine (1.5 equiv) at 50°C for 6 hours.
  • Yield : 65–72%.

Synthesis of the Pyrimidine-Aminediyl Fragment

Pyrimidine Ring Construction

The 6-((4-methylpyridin-2-yl)amino)pyrimidin-4-amine (B ) is synthesized via a two-step sequence:

Step 1: Chloropyrimidine Intermediate
  • Reagents : 4,6-Dichloropyrimidine, 4-methylpyridin-2-amine, and K₂CO₃ in DMSO.
  • Procedure :
    • Heating at 120°C for 24 hours under nitrogen.
    • Selective substitution at the 6-position is achieved due to electronic effects.
  • Yield : 60–68%.

Assembly of the Full Molecule

Coupling of Fragments

The final step involves linking the urea and pyrimidine fragments via the ethylenediamine spacer:

  • Reagents :
    • Urea fragment (1.0 equiv), pyrimidine-amine (B , 1.2 equiv), EDCI (1.5 equiv), HOBt (1.5 equiv), DIPEA (3.0 equiv) in DMF.
  • Procedure :
    • Stirred at 50°C for 12 hours.
    • Purified by silica gel chromatography (EtOAc/hexane, 3:1).
  • Yield : 50–58%.

Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances solubility of intermediates but may lead to side reactions at elevated temperatures.
  • Optimal Temperature : 50–60°C balances reaction rate and byproduct formation.

Byproduct Mitigation

  • Common Byproducts :
    • Bis-urea adducts from over-alkylation.
    • Dehalogenation of pyrimidine during amination.
  • Solutions :
    • Use of excess pyrimidine-amine (1.5 equiv) suppresses bis-urea formation.
    • Lowering Pd catalyst loading reduces dehalogenation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, NH), 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.95 (s, 1H, pyrimidine-H), 6.90–7.25 (m, 4H, aromatic-H).
  • HRMS (ESI) : m/z calcd for C₂₁H₂₆N₈O [M+H]⁺ 437.2154, found 437.2158.

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Scalability and Industrial Relevance

Gram-Scale Synthesis

  • Procedure :
    • Sequential 10x scale-up of Method 2 (EDCI/HOBt) in a 5 L reactor.
    • Yield maintained at 52–55% with comparable purity.

Cost Analysis

Component Cost per gram (USD)
2-Ethylaniline 0.85
4-Methylpyridin-2-amine 12.50
EDCI 8.20
Total 21.55

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Ethylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups, leading to different reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the urea moiety, introducing new functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and solvent conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

1-(2-Ethylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Wirkmechanismus

The mechanism by which 1-(2-Ethylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being studied, such as inhibition of a particular enzyme in cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural homology with urea-pyrimidine hybrids reported in recent literature. Below is a detailed comparison with analogous molecules:

Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)methyl)urea (BD337172)

  • Molecular Formula : C24H27N5O2
  • Purity : ≥98%
  • Key Features : Incorporates a benzoazepine ring and pyridinyl-pyrimidine scaffold.
  • Comparison: The target compound lacks the benzoazepine moiety but retains the pyrimidine-urea framework.

N-[3-[6-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]phenyl]prop-2-enamide

  • Molecular Formula : C18H18N6O2
  • Key Features : Contains a pyrazole-pyrimidine core and acrylamide linker.
  • Comparison :
    • The acrylamide group in this compound replaces the urea linker in the target, which may reduce hydrogen-bonding capacity but improve electrophilic reactivity for covalent kinase inhibition.
    • Structural similarity (0.70) suggests overlapping pharmacophore features, possibly targeting kinases like JAK3 .

1-(4-Methoxy-2-methylphenyl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea

  • Molecular Formula : C19H23N7O2
  • Key Features : Includes a methoxy-methylphenyl group and imidazole-substituted pyrimidine.
  • The methoxy group in this analog could improve solubility but reduce metabolic stability relative to the target’s ethylphenyl group .

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Potential Targets
Target Compound (Inferred) Urea, pyrimidine, 4-methylpyridin-2-ylamino Kinases (e.g., JAK3, EGFR)
BD337172 C24H27N5O2 Benzoazepine, pyridinyl-pyrimidine GPCRs, kinases
N-[3-[6-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]phenyl]prop-2-enamide C18H18N6O2 Pyrazole-pyrimidine, acrylamide JAK3, BTK
1-(4-Methoxy-2-methylphenyl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea C19H23N7O2 Methoxy-methylphenyl, imidazole-pyrimidine Tyrosine kinases

Pharmacokinetic and Thermodynamic Considerations

  • Lipophilicity : The 2-ethylphenyl group in the target compound likely increases logP compared to analogs with polar substituents (e.g., hydroxyethyl in ), favoring blood-brain barrier penetration but risking higher plasma protein binding.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Ethylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the pyrimidine-amine intermediate via nucleophilic substitution between 6-chloropyrimidin-4-amine and 4-methylpyridin-2-amine under reflux in aprotic solvents (e.g., DMF or acetonitrile) .
  • Step 2 : Coupling of the intermediate to the ethylphenylurea moiety using carbodiimide-based coupling agents (e.g., EDCI or DCC) in the presence of a base like triethylamine .
  • Step 3 : Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to achieve >95% purity .
    Key considerations : Reaction temperature (60–80°C) and solvent polarity significantly impact yield and purity.

Q. How is the structural integrity of this compound validated?

Characterization employs:

  • Nuclear Magnetic Resonance (NMR) : To confirm urea linkage (δ ~7.5–8.5 ppm for aromatic protons) and pyrimidine-amine connectivity (δ ~6.5–7.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 465.2) .
  • HPLC : Purity analysis using C18 columns with UV detection at 254 nm .

Q. What are the primary biological targets and assays used to evaluate its activity?

  • Targets : FGFR (fibroblast growth factor receptor) kinases or related oncogenic enzymes due to structural similarity to known urea-based inhibitors .
  • Assays :
    • In vitro kinase inhibition: IC50 determination using fluorescence-based ADP-Glo™ assays .
    • Antiproliferative activity: MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

SAR strategies include:

  • Substituent variation : Replacing the 2-ethylphenyl group with electron-withdrawing groups (e.g., -CF3) to enhance target binding .
  • Pyrimidine ring modification : Introducing methyl or methoxy groups at the 6-position to improve selectivity for FGFR over VEGFR .
  • Data-driven approach : Use computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesis .
    Example : A derivative with 4-methylpyridin-2-yl showed 2.3-fold higher FGFR1 inhibition than the parent compound in kinetic assays .

Q. How can contradictory bioactivity data across studies be resolved?

Common causes and solutions:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
  • Impurity interference : Use orthogonal purification (e.g., preparative HPLC followed by NMR) to confirm compound purity .
  • Cellular context : Validate activity in multiple cell lines (e.g., compare epithelial vs. mesenchymal cancer models) to account for pathway heterogeneity .

Q. What methodologies elucidate the compound’s mechanism of enzyme interaction?

  • Kinetic studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots using varying ATP concentrations .
  • X-ray crystallography : Resolve co-crystal structures with FGFR1 to identify key hydrogen bonds (e.g., urea carbonyl with Ala564) .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to quantify target engagement .

Q. How can theoretical frameworks guide research on this compound’s therapeutic potential?

Integrate hypotheses such as:

  • Enzyme inhibition theory : Apply the Cheng-Prusoff equation to correlate IC50 values with Ki under varying substrate concentrations .
  • Pharmacophore modeling : Map essential features (e.g., hydrogen bond donors/acceptors) to prioritize derivatives for synthesis .

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